3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide
Overview
Description
3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C8H16N2O3S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Crystallography and Zwitterionic Behavior
Compounds similar to the one , like 3-cyclohexylaminopropane-1-sulfonic acid (CAPS), are used in crystallography to study zwitterionic behavior. CAPS, for instance, crystallizes in a specific space group and its molecules are linked into hydrogen-bonded dimers, forming layers through additional hydrogen bonding. This detailed understanding of molecular structure and intermolecular interactions is crucial in fields like drug design and material science (Butcher & Deschamps, 2006).
2. Molecular Structure and Hydrogen Bonding
Another similar compound, 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, demonstrates the significance of molecular structure analysis. The arrangement of its substituents and the formation of a three-dimensional network through hydrogen bonds are key for understanding molecular interactions and designing new molecules with desired properties (Yalcin et al., 2012).
3. Chemical Synthesis and Functionalization
The compound N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide is utilized in chemical synthesis as a versatile reagent. It serves as a synthon for reductive amination reactions and is used to yield a series of ligands with various functional groups. This showcases the compound's utility in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Cheruzel et al., 2011).
Properties
IUPAC Name |
3-amino-N-cyclopropylsulfonyl-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,5-9)7(11)10-14(12,13)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHHKEODGYRORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)NS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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